

Oroxylin A as a Dopamine Reuptake Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Oroxylin A

Cat. No.: B1677497

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Abstract

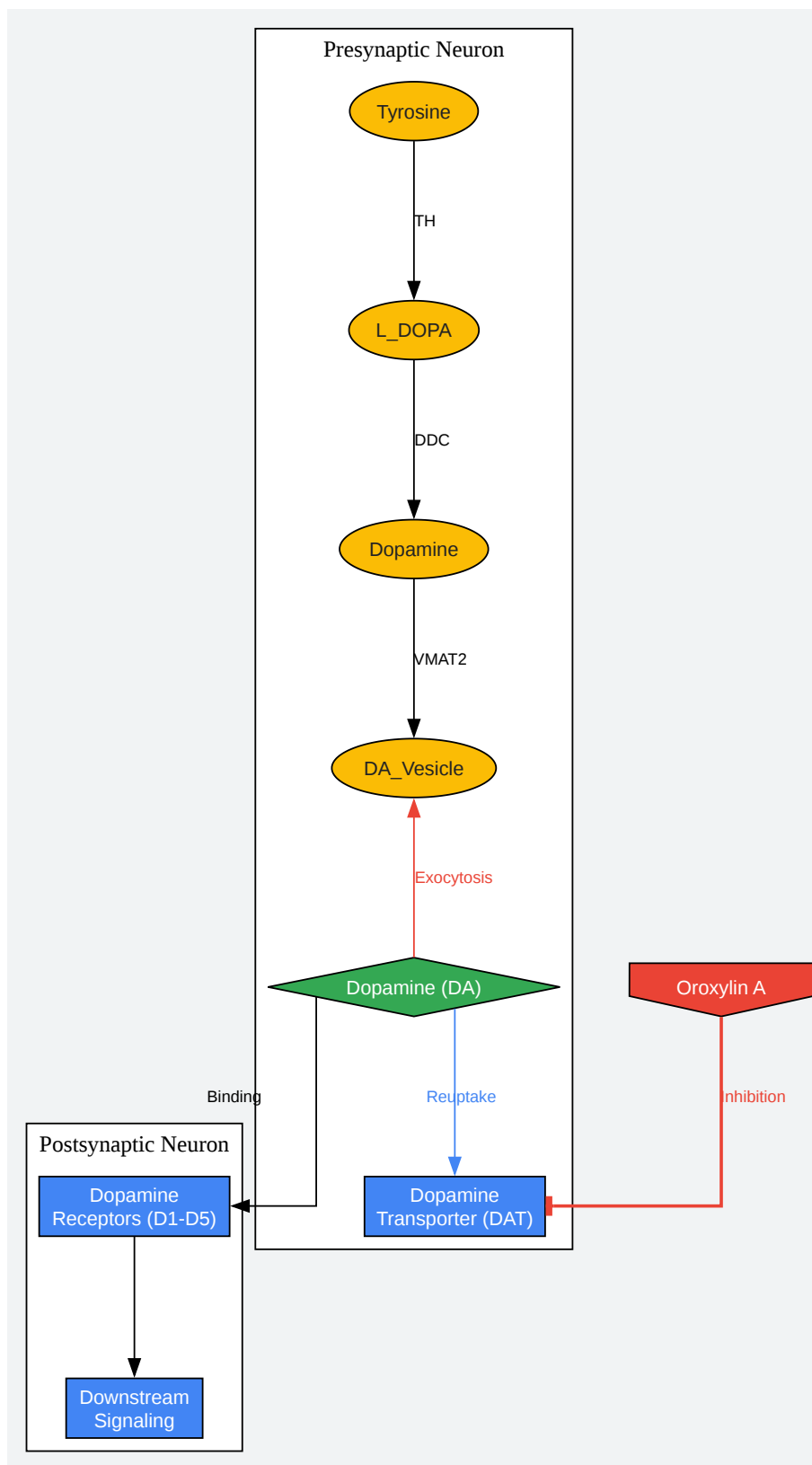
Oroxylin A, a naturally occurring O-methylated flavone found in plants such as *Scutellaria baicalensis* and *Oroxylum indicum*, has emerged as a compound of significant interest in neuropharmacology.[1][2] Extensive research has identified it as a dopamine reuptake inhibitor (DRI), a property that underlies its potential for cognitive enhancement and the treatment of neurodevelopmental disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] This technical guide provides an in-depth analysis of **Oroxylin A**'s mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological and procedural frameworks. It aims to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

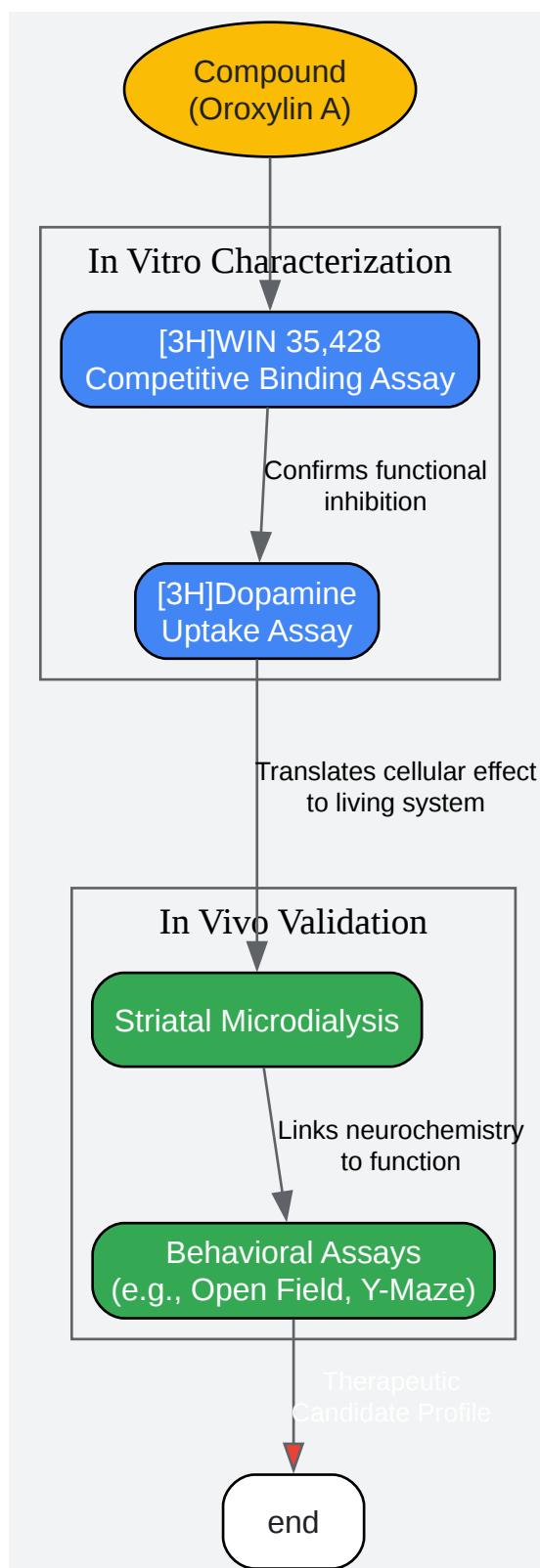
Mechanism of Action at the Dopamine Transporter (DAT)

The primary mechanism through which **Oroxylin A** exerts its effects on the dopaminergic system is the inhibition of the dopamine transporter (DAT).[4] The DAT is a presynaptic membrane protein crucial for regulating dopamine levels in the synaptic cleft. By binding to DAT, **Oroxylin A** blocks the reuptake of dopamine from the synapse back into the presynaptic neuron, thereby increasing the extracellular concentration and availability of dopamine to bind

with postsynaptic receptors.[4] This enhancement of dopaminergic neurotransmission is believed to be the foundation of its observed physiological and behavioral effects.[3]

Studies have demonstrated that **Oroxylin A** inhibits dopamine uptake in a concentration-dependent manner, with a potency comparable to that of methylphenidate, a well-established DAT blocker used in the treatment of ADHD.[3][5] Furthermore, **Oroxylin A** exhibits selectivity for the dopamine transporter over the norepinephrine transporter (NET), distinguishing its pharmacological profile from non-selective reuptake inhibitors like atomoxetine.[3][5]





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References

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